molecular formula C16H12ClN3OS B2524934 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide CAS No. 392241-84-8

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2524934
CAS No.: 392241-84-8
M. Wt: 329.8
InChI Key: QVHPFEFFYVOUGL-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiosemicarbazide under acidic conditions to yield the thiadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and antiviral properties, showing efficacy against certain bacterial and viral strains.

    Medicine: Explored for its anticancer properties, with studies indicating its potential to inhibit tumor cell growth.

Comparison with Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
  • N-[5-(4-chlorophenyl)-1,3,4-triazol-2-yl]-2-phenylacetamide
  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropionamide

Comparison: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to oxadiazole and triazole analogs, thiadiazoles often exhibit enhanced stability and a broader spectrum of biological activities. The presence of the chlorine atom further enhances its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPFEFFYVOUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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